molecular formula C5H12Cl3N B142341 (2-Chloroethyl)(3-chloropropyl)amine hydrochloride CAS No. 78218-47-0

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride

Cat. No.: B142341
CAS No.: 78218-47-0
M. Wt: 192.5 g/mol
InChI Key: ZGGGBVXKANMEPP-UHFFFAOYSA-N
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Description

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N·HCl. It is commonly used as a building block in the synthesis of various chemical compounds, including pharmaceuticals and other bioactive molecules . The compound is known for its reactivity due to the presence of chloroethyl and chloropropyl groups, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride typically involves the reaction of 2-chloroethylamine with 3-chloropropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloroethylamine+3-Chloropropylamine+HCl(2-Chloroethyl)(3-chloropropyl)amine hydrochloride\text{2-Chloroethylamine} + \text{3-Chloropropylamine} + \text{HCl} \rightarrow \text{this compound} 2-Chloroethylamine+3-Chloropropylamine+HCl→(2-Chloroethyl)(3-chloropropyl)amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The amine group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as sodium hydroxide, potassium hydroxide, and other amines.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antitumor agents.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloroethyl and chloropropyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGGBVXKANMEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228872
Record name 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78218-47-0
Record name 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethyl)(3-chloropropyl)amine hydrochloride
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